Phenethyl 2-hydroxy-5-iodobenzoate

Description

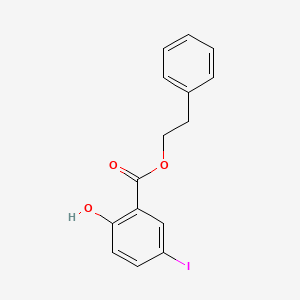

Phenethyl 2-hydroxy-5-iodobenzoate is a halogenated aromatic ester featuring a hydroxy group at position 2, an iodine substituent at position 5 on the benzoate ring, and a phenethyl ester moiety. Its iodine atom enhances electrophilic reactivity, while the phenolic hydroxy group allows for hydrogen bonding or further derivatization .

Properties

CAS No. |

1131622-43-9 |

|---|---|

Molecular Formula |

C15H13IO3 |

Molecular Weight |

368.17 g/mol |

IUPAC Name |

2-phenylethyl 2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C15H13IO3/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |

InChI Key |

AQHCKRARMXDFGU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)I)O |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Ring

Phenyl 2-Hydroxy-5-Iodobenzoate (CAS: 1131622-42-8)

- Structure : Replaces the phenethyl ester with a phenyl group.

- Key Differences : The absence of the ethylene linker in the ester moiety reduces steric bulk and may alter solubility. Computational similarity scoring (0.96 vs. phenethyl derivative) suggests comparable electronic profiles but distinct steric interactions .

- Applications : Likely used in polymer or coating industries due to its simpler aromatic ester structure.

Methyl 2-Amino-5-Iodobenzoate (CAS: 146335-26-4)

- Structure: Methyl ester with an amino group at position 2 instead of hydroxy.

- Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation). This derivative is a precursor in synthesizing heterocycles like benzimidazoles .

- Biological Relevance: Amino-substituted iodobenzoates are intermediates in antiviral or antitumor agents .

Ester Group Modifications

Ethyl 4-Amino-2-Chloro-5-Iodobenzoate (CAS: 1889291-07-9)

- Structure: Ethyl ester with chloro and amino substituents at positions 2 and 3.

- Key Differences: The ethyl group marginally increases hydrophobicity compared to methyl analogs. Chlorine at position 2 enhances electrophilicity, while the amino group at position 4 directs regioselective reactions .

- Synthetic Utility : Used in medicinal chemistry for constructing kinase inhibitors .

Phenethyl 5-Bromo-2-Hydroxybenzoate

Linker Length and Substituent Positioning

Evidence from radical scavenging studies on caffeic acid phenethyl ester (CAPE) analogs highlights the importance of the ethylene linker between the phenethyl group and the aromatic ring. For example:

- CAPE (Caffeic Acid Phenethyl Ester) : A 2-carbon linker maximizes radical scavenging activity (IC₅₀ = 8.2 μM).

- Analog with 3-Carbon Linker : Increased activity (IC₅₀ = 4.5 μM) due to improved conformational flexibility .

- Relevance to Phenethyl 2-Hydroxy-5-Iodobenzoate : The phenethyl group in the target compound may enhance membrane permeability compared to methyl or phenyl esters, though direct biological data are lacking.

Comparative Data Table

Research Implications and Gaps

- Biological Activity : While phenethyl isothiocyanate (a related compound) shows low cytotoxicity in HaCaT cells (93% viability at 30 μM) , analogous data for this compound are unavailable.

- Synthetic Potential: The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a candidate for constructing biaryl systems .

- Need for Further Studies : Comparative pharmacokinetic studies (e.g., solubility, metabolic stability) between phenethyl, methyl, and phenyl esters are critical for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.